2-(Aminomethyl)-4,6-dibromoaniline
Overview
Description
2-(Aminomethyl)-4,6-dibromoaniline is an organic compound characterized by the presence of an aminomethyl group attached to a dibromoaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4,6-dibromoaniline typically involves the bromination of aniline derivatives followed by the introduction of the aminomethyl group. One common method includes the bromination of 4,6-dibromoaniline using bromine in the presence of a suitable solvent such as acetic acid. The resulting dibromoaniline is then subjected to a Mannich reaction, where formaldehyde and a secondary amine are used to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4,6-dibromoaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less reactive species or remove them entirely.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Debrominated or partially reduced products.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Scientific Research Applications
2-(Aminomethyl)-4,6-dibromoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4,6-dibromoaniline depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The aminomethyl group can facilitate binding to specific molecular targets, while the dibromoaniline core may contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-4,6-dichloroaniline: Similar structure but with chlorine atoms instead of bromine.
2-(Aminomethyl)-4,6-difluoroaniline: Fluorine atoms replace the bromine atoms.
2-(Aminomethyl)-4,6-diiodoaniline: Iodine atoms instead of bromine.
Uniqueness
2-(Aminomethyl)-4,6-dibromoaniline is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
2-(aminomethyl)-4,6-dibromoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,3,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIJZCXBMHHHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624783 | |
Record name | 2-(Aminomethyl)-4,6-dibromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86379-71-7 | |
Record name | 2-(Aminomethyl)-4,6-dibromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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